molecular formula C24H24FN5O2 B2873776 7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851939-52-1

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2873776
CAS No.: 851939-52-1
M. Wt: 433.487
InChI Key: QHWAJLZAGSQOEF-UHFFFAOYSA-N
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Description

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound known for its significant biological activities. This compound is particularly noted for its role as an androgen receptor antagonist, making it a valuable molecule in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the isoquinoline and purine derivatives. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of DMSO as a solvent and specific temperature controls are crucial .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process also includes rigorous purification steps to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with androgen receptors. By binding to these receptors, it inhibits their activity, which can suppress the growth of androgen-dependent cancer cells. This mechanism involves complex molecular interactions and signaling pathways that are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its specific structural configuration, which confers unique binding properties and biological activities. Its ability to act as a potent androgen receptor antagonist makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-27-22-21(23(31)28(2)24(27)32)30(14-18-9-5-6-10-19(18)25)20(26-22)15-29-12-11-16-7-3-4-8-17(16)13-29/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWAJLZAGSQOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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